1-([2,3'-Bipyridin]-4-ylmethyl)-3-cyclohexylurea
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Overview
Description
1-([2,3’-Bipyridin]-4-ylmethyl)-3-cyclohexylurea is a compound that belongs to the class of bipyridine derivatives Bipyridine compounds are known for their extensive applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-cyclohexylurea typically involves the coupling of bipyridine derivatives with cyclohexylurea. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These reactions often require the presence of a catalyst, such as palladium or nickel, and specific reaction conditions, including temperature and solvent choice, to achieve high yields.
Industrial Production Methods
Industrial production of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-cyclohexylurea may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, allowing for the consistent and high-quality output of the compound.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bipyridin]-4-ylmethyl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine moiety can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine amines.
Scientific Research Applications
1-([2,3’-Bipyridin]-4-ylmethyl)-3-cyclohexylurea has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a component in supramolecular structures.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-cyclohexylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloproteins and enzymes. This coordination can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to viologens, which have applications in electrochemistry and materials science.
Uniqueness
1-([2,3’-Bipyridin]-4-ylmethyl)-3-cyclohexylurea is unique due to its combination of a bipyridine moiety and a cyclohexylurea group. This structural feature allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-18(22-16-6-2-1-3-7-16)21-12-14-8-10-20-17(11-14)15-5-4-9-19-13-15/h4-5,8-11,13,16H,1-3,6-7,12H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJMVSONECCHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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